4-Azetidinomethyl-4'-carboethoxybenzophenone

Description

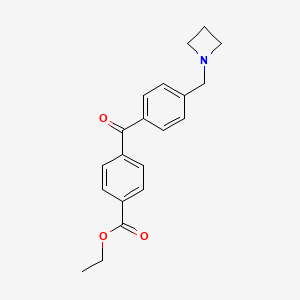

4-Azetidinomethyl-4'-carboethoxybenzophenone is a benzophenone derivative characterized by a central benzophenone scaffold substituted with an azetidinomethyl group at the 4-position and a carboethoxy (ethyl carboxylate) group at the 4'-position. Its molecular formula is C18H19NO3 (approximated based on structural analogs in and ). This compound is primarily used in organic synthesis and photopolymerization research due to its photoactive benzophenone core.

Properties

IUPAC Name |

ethyl 4-[4-(azetidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-3-13-21/h4-11H,2-3,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISOZSOOIDDZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642794 | |

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-31-5 | |

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Azetidinomethyl-4’-carboethoxybenzophenone typically involves the reaction of 4-carboethoxybenzophenone with azetidine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Azetidinomethyl-4’-carboethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Azetidinomethyl-4’-carboethoxybenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the benzophenone moiety play crucial roles in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Substituent Variations on the Benzophenone Core

The benzophenone framework allows extensive substitution, leading to diverse derivatives. Below is a comparative analysis of key analogs:

Structural and Functional Differences

- Electronic Effects: The carboethoxy group (electron-withdrawing) in the target compound reduces electron density on the benzophenone ring compared to methoxy (electron-donating) or thiomethyl (electron-rich due to sulfur). This impacts reactivity in photochemical reactions. Halogenated derivatives (e.g., 4-Carboethoxy-3,4,4'-trichlorobenzophenone) exhibit increased thermal stability and UV absorption due to chlorine’s inductive effects.

- Carboethoxy and carbobutoxy esters improve solubility in nonpolar solvents compared to polar groups like hydroxyl or amino.

Biological Activity

4-Azetidinomethyl-4'-carboethoxybenzophenone, with the molecular formula CHNO and a molecular weight of 323.39 g/mol, is a compound that has garnered interest in various fields of biological research. This article provides an overview of its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The compound features an azetidine ring and a benzophenone moiety, which contribute to its chemical reactivity and biological activity. The synthesis typically involves the reaction of 4-carboethoxybenzophenone with azetidine under suitable catalytic conditions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 323.39 g/mol |

| CAS Number | 898756-31-5 |

| IUPAC Name | Ethyl 4-[4-(azetidin-1-ylmethyl)benzoyl]benzoate |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The compound was tested using artificial inoculation techniques, revealing potent antimicrobial effects comparable to standard drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The azetidine ring may enhance membrane permeability, allowing for better penetration into bacterial cells. Additionally, the benzophenone moiety can interfere with nucleic acid synthesis or protein function, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against standard strains. The results indicated that the compound showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Xanthomonas axonopodis | 8 |

| Ralstonia solanacearum | 16 |

| Alternaria solani | 10 |

| Fusarium solani | 12 |

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis demonstrated that modifications to the azetidine ring influenced the antimicrobial potency. Variants lacking the azetidine group exhibited reduced activity, highlighting the importance of this structural feature in biological interactions .

Pharmaceutical Development

Given its promising biological activity, this compound is being explored as a lead compound for developing new antimicrobial agents. Its unique mechanism of action may provide an alternative treatment option in an era of increasing antibiotic resistance.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in the production of specialty chemicals and materials due to its reactive functional groups. Research is ongoing to evaluate its effectiveness in various industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.